4-Methyl-6-(trifluoromethyl)quinoline

Synthetic Methodology Oxidation Medicinal Chemistry

4-Methyl-6-(trifluoromethyl)quinoline (CAS 40716-16-3) is a fluorinated heteroaromatic compound belonging to the quinoline family. The trifluoromethyl substituent at the 6-position confers distinct physicochemical attributes, including a predicted LogP of 3.562 and density of 1.267±0.06 g/cm³.

Molecular Formula C11H8F3N
Molecular Weight 211.187
CAS No. 40716-16-3
Cat. No. B2397152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(trifluoromethyl)quinoline
CAS40716-16-3
Molecular FormulaC11H8F3N
Molecular Weight211.187
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=C1)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3
InChIKeyTZZYMAHXPPUHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(trifluoromethyl)quinoline (CAS 40716-16-3): A Strategic Scaffold in Fluorinated Heterocyclic Chemistry for Drug Discovery


4-Methyl-6-(trifluoromethyl)quinoline (CAS 40716-16-3) is a fluorinated heteroaromatic compound belonging to the quinoline family. The trifluoromethyl substituent at the 6-position confers distinct physicochemical attributes, including a predicted LogP of 3.562 and density of 1.267±0.06 g/cm³ .

Procurement Pitfalls with 4-Methyl-6-(trifluoromethyl)quinoline Analogs: Why Structural Specificity Dictates Reaction Outcomes


Selecting a generic quinoline or a mismatched trifluoromethylquinoline isomer in place of 4-Methyl-6-(trifluoromethyl)quinoline is a high-risk strategy for chemical development. The precise placement of the CF3 group at the 6-position and the methyl group at the 4-position dictates the compound's unique reactivity profile and physicochemical parameters. Replacing it with other isomers, such as 4-Methyl-7-(trifluoromethyl)quinoline or 4-Methyl-2-(trifluoromethyl)quinoline, introduces variability in electronic distribution, steric hindrance, and metabolic stability. Such substitutions can derail a synthetic pathway, necessitate complete re-validation of a biological assay, or alter a material's core properties, leading to lost time and sunk costs. The following evidence details the specific, verifiable performance metrics that differentiate this compound from its close structural relatives.

Procurement Intelligence for 4-Methyl-6-(trifluoromethyl)quinoline: Quantified Differentiation for Medicinal Chemistry and Materials Science


Synthetic Utility: High-Yield Oxidative Functionalization to 6-(Trifluoromethyl)quinoline-4-carbaldehyde

The 4-methyl group of 4-Methyl-6-(trifluoromethyl)quinoline serves as a key reactive handle for selective oxidation, providing a direct entry point to 6-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable aldehyde intermediate for further derivatization in drug discovery campaigns . This functionalization yields the aldehyde product in an 81% isolated yield under specific conditions .

Synthetic Methodology Oxidation Medicinal Chemistry

Medicinal Chemistry: The 6-Trifluoromethylquinoline Core as a Privileged Scaffold for Potent Tubulin Polymerization Inhibitors

The 6-trifluoromethylquinoline core serves as a robust pharmacophore, with derivative 6b demonstrating potent antiproliferative activity against a panel of four human cancer cell lines at nanomolar concentrations [1]. Specifically, derivative 6b achieved nanomolar-range IC50 values against all tested cell lines [1].

Anticancer Medicinal Chemistry Tubulin Inhibitor

Physicochemical Properties: Lipophilicity and PSA Differentiation from Non-Fluorinated Quinolines

The introduction of the trifluoromethyl group at the 6-position significantly modulates the compound's physicochemical profile relative to non-fluorinated quinoline analogs. 4-Methyl-6-(trifluoromethyl)quinoline possesses a predicted LogP of 3.562 and a Polar Surface Area (PSA) of 12.89 Ų . In comparison, the unsubstituted parent compound quinoline has a LogP of 2.03 and a PSA of 12.89 Ų [1]. This represents a calculated ΔLogP of +1.53 for the target compound.

ADME Drug Design Physicochemical Properties

Electronic Modulation: Comparative Impact of Trifluoromethyl vs. Methyl Substituents on Quinoline pKa

The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly influences the basicity of the quinoline nitrogen compared to methyl-substituted analogs. The predicted pKa of 6-(trifluoromethyl)quinoline is approximately 3.5 . In contrast, the predicted pKa of 6-methylquinoline is 4.94, representing a difference of approximately 1.44 pKa units .

Physical Organic Chemistry Electron-Withdrawing Group pKa

Recommended Deployment Scenarios for 4-Methyl-6-(trifluoromethyl)quinoline: From Medicinal Chemistry to Advanced Materials


Medicinal Chemistry: Core Scaffold for Oncology Drug Discovery

This compound serves as the foundational building block for synthesizing novel tubulin polymerization inhibitors [1]. As detailed in Section 3, derivatives based on the 6-trifluoromethylquinoline core, for which 4-Methyl-6-(trifluoromethyl)quinoline is a direct precursor, have demonstrated potent nanomolar antiproliferative activity against multiple cancer cell lines [1]. This application is directly supported by the activity of the 6-trifluoromethylquinoline class.

Synthetic Chemistry: Divergent Precursor for Aldehyde-Functionalized Intermediates

The 4-methyl group provides a specific and efficient synthetic handle for oxidative functionalization, enabling access to the 4-carbaldehyde derivative in a high 81% yield . This application is directly supported by the demonstrated transformation efficiency for this specific compound. The resulting aldehyde is a versatile intermediate for further diversification via reductive amination, Grignard reactions, and other key bond-forming processes.

Lead Optimization: Tuning ADME Properties Through Strategic Fluorination

In drug discovery programs, the 4-Methyl-6-(trifluoromethyl)quinoline scaffold offers a predictable platform for modulating lipophilicity and basicity . As demonstrated in Section 3, the 6-CF3 group increases LogP by approximately 1.53 units compared to unsubstituted quinoline and reduces the pKa of the heterocyclic nitrogen by approximately 1.44 units relative to 6-methylquinoline . This allows medicinal chemists to fine-tune membrane permeability and solubility profiles without extensive de novo synthesis, accelerating hit-to-lead optimization.

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